アファジラクトン C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

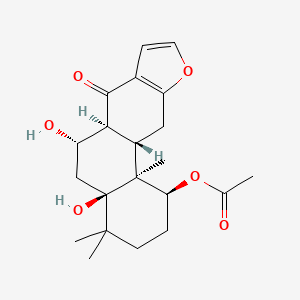

Aphadilactone C is a useful research compound. Its molecular formula is C40H52O8. The purity is usually 95%.

BenchChem offers high-quality Aphadilactone C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aphadilactone C including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

マラリアに対する活性

アファジラクトン Cは、顕著なマラリアに対する活性を示すことが示されています {svg_1}. この化合物のIC50値は、特定の生物学的または生化学的機能を阻害する物質の有効性を測定したもので、170 ± 10 nMです {svg_2}. これは、this compoundが、新しいマラリア治療薬の開発に潜在的に使用できることを示唆しています。

ジアシルグリセロールO-アシル転移酵素-1 (DGAT-1) の阻害

This compoundは、ジアシルグリセロールO-アシル転移酵素-1 (DGAT-1) 酵素に対して強力かつ選択的な阻害を示すことが判明しました {svg_3}. DGAT-1は、トリグリセリド(TAG)の合成における唯一の限定的な酵素であり、ヒトの肥満やその他の代謝症候群の重要な治療標的とみなされています {svg_4}. This compoundのDGAT-1に対するIC50値は、0.46 ± 0.09 uMであり、選択性指数は217を超えています {svg_5}. これは、this compoundが、肥満やその他の代謝症候群の治療に潜在的に使用できることを示唆しています。

作用機序

Target of Action

Aphadilactone C is a potent and selective inhibitor of Diacylglycerol acyltransferase 1 (DGAT-1) .

Mode of Action

It is known that aphadilactone c interacts with dgat-1, inhibiting its activity . This interaction disrupts the synthesis of TAG, which is crucial for the storage of energy in the body .

Biochemical Pathways

By inhibiting DGAT-1, Aphadilactone C disrupts the synthesis of TAG . This disruption can affect various metabolic processes in the body, particularly those related to energy storage and utilization.

Result of Action

Aphadilactone C’s inhibition of DGAT-1 disrupts the synthesis of TAG . This disruption can potentially lead to changes in energy storage and utilization in the body. Aphadilactone C also shows significant antimalarial activities .

生化学分析

Biochemical Properties

Aphadilactone C plays a crucial role in biochemical reactions by inhibiting the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1) with an IC50 of 0.46 μM . DGAT-1 is involved in the synthesis of triglycerides from diacylglycerol and acyl-CoA. By inhibiting DGAT-1, Aphadilactone C can reduce the formation of triglycerides, which is significant in metabolic processes and diseases such as obesity and diabetes . Additionally, Aphadilactone C exhibits antimalarial activity with an IC50 value of 170 nM, indicating its potential in combating malaria .

Cellular Effects

Aphadilactone C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DGAT-1, Aphadilactone C affects lipid metabolism within cells, leading to reduced triglyceride synthesis . This inhibition can alter cell signaling pathways related to lipid metabolism and energy homeostasis. Furthermore, the antimalarial activity of Aphadilactone C suggests its impact on the cellular processes of Plasmodium species, the causative agents of malaria .

Molecular Mechanism

The molecular mechanism of Aphadilactone C involves its binding to the active site of DGAT-1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of diacylglycerol to triglycerides, disrupting lipid metabolism. The selective inhibition of DGAT-1 by Aphadilactone C is attributed to its unique chemical structure, which allows it to interact specifically with the enzyme’s active site . Additionally, Aphadilactone C’s antimalarial activity is believed to involve interactions with biomolecules essential for the survival and replication of Plasmodium species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aphadilactone C have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Aphadilactone C maintains its inhibitory activity against DGAT-1 over extended periods, indicating its stability .

Dosage Effects in Animal Models

The effects of Aphadilactone C vary with different dosages in animal models. At lower doses, Aphadilactone C effectively inhibits DGAT-1, leading to reduced triglyceride synthesis and potential therapeutic benefits for metabolic disorders . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Understanding the threshold effects and safe dosage ranges is essential for developing Aphadilactone C as a therapeutic agent.

Metabolic Pathways

Aphadilactone C is involved in metabolic pathways related to lipid metabolism. By inhibiting DGAT-1, the compound affects the synthesis of triglycerides, a crucial component of lipid metabolism . This inhibition can alter metabolic flux and metabolite levels, impacting overall energy homeostasis. Additionally, the interactions of Aphadilactone C with enzymes and cofactors involved in lipid metabolism further elucidate its role in metabolic pathways .

Transport and Distribution

The transport and distribution of Aphadilactone C within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding the mechanisms of transport and distribution can provide insights into the localization and accumulation of Aphadilactone C within different tissues, influencing its therapeutic potential .

Subcellular Localization

Aphadilactone C’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of Aphadilactone C within subcellular structures can affect its interactions with biomolecules and its overall efficacy as an inhibitor of DGAT-1

特性

IUPAC Name |

(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-DZSKZOOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Aphadilactone C?

A: Aphadilactone C is a diterpenoid dimer with an unprecedented carbon skeleton. [] Its absolute configuration was determined to be 5S,11S,5'S,11'S. [] The paper mentions that the structure was elucidated using a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental circular dichroism (CD) spectra, and electronic circular dichroism (ECD) calculations. [] Unfortunately, the specific details regarding molecular formula, weight, and individual spectroscopic data points are not provided in the abstracts.

Q2: Are there any known structure-activity relationship (SAR) studies involving Aphadilactone C or its analogs?

A: While the provided abstracts don't delve into specific SAR studies around Aphadilactone C, one research paper investigates the role of the lactone group in its inhibitory activity. [] Researchers designed and synthesized analogs (compounds 5-8) where the lactone group of Aphadilactone C was introduced into the structures of PF-04620110 and AZD-7687, known DGAT-1 inhibitors. [] Interestingly, these analogs lost their inhibitory activity against DGAT-1. [] This finding suggests that the lactone group in Aphadilactone C might not be mimicking the carboxylic group present in PF-04620110 and AZD-7687, pointing towards a potentially different mechanism of action. [] This highlights the importance of the lactone group and its specific environment for Aphadilactone C's biological activity and provides a starting point for further SAR investigations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1150690.png)